Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate
Description
Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a trifluoromethyl-substituted phenyl ring and a methyl benzoate moiety. Its molecular formula is C₁₇H₁₁F₃N₂O₃, with a molecular weight of 348.28 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the benzoate ester contributes to balanced solubility and bioavailability. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
methyl 4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-16(23)12-4-2-11(3-5-12)15-21-14(22-25-15)10-6-8-13(9-7-10)17(18,19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTKFZNKWDNBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589551 | |
| Record name | Methyl 4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480390-86-1 | |
| Record name | Methyl 4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme Summary:
- Starting materials :
- 4-(Trifluoromethyl)benzamidoxime
- Methyl 4-chlorocarbonylbenzoate
- Catalyst/Base : Pyridine
- Solvent : Water (with pyridine) or organic solvents such as tert-butanol or tetrahydrofuran (THF) for purification
- Conditions : Reflux for 1 hour
- Work-up : Addition of water, filtration of crystals, purification by silica gel column chromatography (hexane:THF = 1:9)
- Yield : Approximately 87%
- Product form : Colorless crystals
- Melting point : 177–178 °C
This method is referenced in patent literature and chemical synthesis databases, indicating its reproducibility and efficiency.
Detailed Reaction Conditions and Procedure
| Parameter | Details |
|---|---|
| Reagents | Methyl 4-chlorocarbonylbenzoate (1.95 g) |
| 4-(Trifluoromethyl)benzamidoxime (2.00 g) | |
| Pyridine (25 mL) | |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 1 hour |
| Solvent System | Pyridine in water |
| Isolation | Cooling, water addition, filtration |
| Purification | Silica gel column chromatography (hexane:THF 1:9) |
| Yield | 87% |
| Melting Point | 177–178 °C |
This procedure involves heating the mixture under reflux to promote cyclization, followed by crystallization and chromatographic purification to isolate the pure oxadiazole derivative.
Alternative Preparation Approaches
One-Pot Synthesis and Functionalization
Recent literature reports a one-pot synthesis approach for related oxadiazole derivatives, which could be adapted for the target compound. This involves:
- Starting from carboxylic acids and amidoximes or nitriles
- Using organic solvents such as 1,4-dioxane
- Employing bases like cesium carbonate and catalysts such as copper(I) iodide for arylation steps
- Reaction temperatures ranging from 40 °C to 120 °C depending on the step
- Purification by flash column chromatography and preparative thin-layer chromatography (PTLC)
While these methods are more common for 1,3,4-oxadiazoles, they demonstrate the trend toward streamlined, multi-step one-pot syntheses that minimize intermediate isolation.
Multi-Step One-Pot Synthesis in Alcoholic Solvents
Patent EP2059513B1 describes a process for preparing 1,2,4-oxadiazole benzoic acids which could be adapted for methyl esters. Key features include:
- Use of aqueous hydroxylamine (50%) reacting with cyanobenzoate esters in molten tert-butanol at 40–45 °C for 2 hours
- Subsequent reaction with halobenzoyl chlorides (e.g., fluorobenzoyl chloride) in triethylamine and tert-butanol at 30–35 °C for at least 2 hours
- Refluxing the intermediate in tert-butanol to complete cyclization
- Entire process conducted in a single reaction vessel without intermediate isolation
This method emphasizes operational simplicity and scalability for industrial synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidoxime + Acid Chloride | 4-(Trifluoromethyl)benzamidoxime + Methyl 4-chlorocarbonylbenzoate | Reflux with pyridine, 1 hr | 87 | Standard method, well-documented, high purity |
| One-Pot Multi-Step Synthesis | Cyanobenzoate ester + hydroxylamine + halobenzoyl chloride | 40–45 °C and 30–35 °C, tert-butanol | Not specified | Industrial scale, no intermediate isolation |
| One-Pot 1,3,4-Oxadiazole Synthesis (related) | Carboxylic acids + NIITP + aryl halides + catalysts | 80–120 °C, 3–18 hr, 1,4-dioxane | 68–87 | More complex, for 1,3,4-oxadiazoles, adaptable |
Research Findings and Considerations
- The amidoxime and acid chloride cyclization method remains the most straightforward and highest yielding for synthesizing the target 1,2,4-oxadiazole methyl ester.
- Pyridine serves both as a base and solvent in some protocols, facilitating the reaction and neutralizing HCl byproduct.
- Purification by silica gel chromatography using hexane/THF mixtures is effective for isolating pure product.
- Alternative solvents such as tert-butanol and ethanol can be employed for scale-up and one-pot processes, enhancing environmental and operational profiles.
- One-pot methods reduce reaction times and avoid intermediate isolation but may require more complex catalyst systems and longer reaction times.
- The melting point and spectral data reported confirm the identity and purity of the synthesized compound, supporting the reliability of these methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-oxadiazole scaffold is widely utilized in drug discovery. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Research Findings
Trifluoromethyl vs. Methoxy Substituents
- The -CF₃ group in the target compound increases electron-withdrawing effects , enhancing resistance to oxidative metabolism compared to methoxy-substituted analogs . This results in longer plasma half-lives in preclinical models .
- Methoxy derivatives exhibit higher aqueous solubility (e.g., ~2.5-fold increase in PBS buffer) but lower membrane permeability .
Bioisosteric Replacements Replacing the benzoate ester with a phenol group (as in ) introduces hydrogen-bonding capacity, improving affinity for polar enzyme active sites (e.g., penicillin-binding proteins) . Acetonitrile-substituted oxadiazoles () show reactivity in click chemistry, enabling conjugation to biomolecules .
Biological Activity
- The target compound’s benzoate ester balances lipophilicity (clogP ~3.5) and solubility, making it suitable for oral administration .
- Piperidine-morpholine hybrids () demonstrate antidiabetic activity (EC₅₀ ~50 nM at GLP-1R) due to synergistic effects of the oxadiazole core and morpholine’s conformational flexibility .
- Pyrazole-oxadiazole dual heterocycles () inhibit SphK1/2 with IC₅₀ values <100 nM, attributed to strong π-π stacking with hydrophobic kinase domains .
Docking and Binding Studies
- Molecular docking (e.g., Glide algorithm in ) predicts that the trifluoromethylphenyl group occupies hydrophobic pockets in protein targets, while the oxadiazole nitrogen atoms form critical hydrogen bonds .
Contradictions and Limitations
- While -CF₃ generally enhances metabolic stability, some analogs (e.g., ’s phenol derivative) show rapid glucuronidation in hepatic assays, limiting in vivo efficacy .
- Structural flexibility in piperidine-morpholine hybrids () improves target engagement but may increase off-target risks compared to rigid benzoate esters .
Biological Activity
Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate (CAS Number: 480390-86-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 344.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, while the oxadiazole moiety contributes to its biological effects.
Antitumor Activity
Recent studies have shown that compounds containing the oxadiazole ring exhibit significant antitumor properties. For instance:
- Study Findings : A series of oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. This compound was tested and showed an IC value indicating effective inhibition of cell proliferation in cancer models .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways:
- Mechanism : The binding of the compound to enzyme active sites can prevent substrate interaction, thereby modulating metabolic processes. For example, its potential role in inhibiting cyclooxygenase (COX) enzymes has been highlighted in preliminary studies .
Case Study 1: Anticancer Efficacy
In a study conducted on various cell lines (e.g., HeLa and A549), this compound exhibited dose-dependent cytotoxicity. The results indicated:
- IC values ranging from 5 to 15 µM across different cancer cell lines.
- Enhanced apoptosis was observed through flow cytometry analysis.
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Findings : The compound showed moderate bioavailability with a half-life of approximately 4 hours in vivo. This suggests potential for therapeutic applications with appropriate dosing strategies .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, including cyclization of precursors like nitrile oxides with carboxylic acid derivatives. Key steps include:
- Cyclocondensation : Reaction of 4-(trifluoromethyl)benzamide derivatives with methyl 4-cyanobenzoate under microwave or ultrasound-assisted conditions to form the oxadiazole ring .
- Purification : Silica gel chromatography (e.g., 1:4 EtOAc/hexanes) yields ~70% purity, with TLC monitoring for reaction completion .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.3 ppm) and oxadiazole carbons (δ 160–165 ppm). The trifluoromethyl group (δ -60 to -65 ppm in 19F NMR) is a diagnostic marker .
- IR spectroscopy : C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) confirm ester and CF3 groups .
- HRMS : Exact mass matching (e.g., m/z 369.4000) validates molecular formula .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO, THF, and chloroform; poorly soluble in water. Stability tests show no degradation at 4°C in inert atmospheres for ≥6 months .
- Handling precautions : Store in amber vials at -20°C for long-term use. Avoid prolonged exposure to light or moisture to prevent ester hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s biological targets?
- Glide docking : Rigid-receptor docking with OPLS-AA force fields identifies potential interactions with SARS-CoV-2 Mpro (PDB: 6LU7) and GLP-1R. The oxadiazole ring shows hydrogen bonding with catalytic dyad residues (His41/Cys145) .
- MD simulations : 100-ns trajectories reveal stable binding poses, with ΔGbind ≈ -8.2 kcal/mol for Mpro inhibition .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
- Assay standardization : Use FRET-based enzymatic assays (e.g., SARS-CoV-2 Mpro IC50 = 46 μM) with positive controls (e.g., GC376) to normalize inter-lab variability .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies in cellular vs. enzymatic assays .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?
- Derivatization : Replace the benzoate ester with amides (e.g., cinnamamide derivatives) to enhance membrane permeability. Fluorination at the phenyl ring improves metabolic stability .
- Bioisosteres : Substitute the oxadiazole with triazoles or thiadiazoles to modulate electron-withdrawing effects and target affinity .
Q. What analytical methods identify and quantify by-products during scale-up synthesis?
- HPLC-MS : C18 columns (ACN/water gradient) detect impurities like hydrolyzed acids (<5% at 100 mg scale) .
- X-ray crystallography : CCDC-1441403 data confirm stereochemical purity of intermediates .
Methodological Challenges
Q. How to design assays for evaluating mitochondrial toxicity in drug discovery workflows?
- Mitochondrial membrane potential : Use JC-1 dye in HepG2 cells to measure ΔΨm collapse. Compare with rotenone (Complex I inhibitor) as a positive control .
- Oxygen consumption rate (OCR) : Seahorse XF analyzers quantify ATP-linked respiration inhibition .
Q. What in vitro models best replicate the compound’s in vivo pharmacokinetics?
- Caco-2 permeability assays : Papp values >1×10⁻⁶ cm/s suggest moderate oral bioavailability .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) shows ~85% binding, correlating with prolonged half-life in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
